N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-17(23,8-12-6-7-24-10-12)11-19-15(21)16(22)20-14-5-3-2-4-13(14)9-18/h2-7,10,23H,8,11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSFHRQWDHQQCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanophenylamine with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the cyanophenyl group to an amine.
Substitution: Formation of ethers or amines depending on the nucleophile used.
Scientific Research Applications
N’-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N’-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The thiophene ring and cyanophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis : The target compound’s synthesis route remains speculative, though parallels can be drawn to ’s use of piperazine coupling and ’s amide bond formation.
- Computational Studies: Density functional theory (DFT) methods () could model the cyano group’s electron-withdrawing effects on charge distribution, aiding in rational drug design.
Biological Activity
N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide, also known by its CAS number 2097890-25-8, is a compound with significant potential in medicinal chemistry. Its molecular formula is CHNOS, and it has a molecular weight of 343.4 g/mol . This compound is characterized by its unique structure, which includes a thiophenyl moiety and a hydroxymethyl group, contributing to its biological activity.
The biological activity of this compound has been explored primarily in the context of anti-inflammatory and analgesic effects. The compound's structure suggests potential interactions with various biological targets, including enzymes involved in inflammatory pathways.
Anti-inflammatory Properties
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For instance, derivatives containing thiophene rings have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models . The specific mechanisms may involve the modulation of nitric oxide (NO) production and the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
In Vitro Studies
In vitro studies assessing the cytotoxicity and anti-inflammatory effects of related compounds provide insights into the potential efficacy of this compound. For example, compounds similar to this have demonstrated significant reductions in nitrite and cytokine levels (IL-1β and TNFα) when tested on macrophage cultures . These findings suggest that this compound may exert similar effects.
In Vivo Studies
Preliminary in vivo studies using models of induced inflammation have shown that compounds with analogous structures can significantly reduce paw edema and leukocyte migration . These studies typically employ dosages ranging from 5 to 100 mg/kg, illustrating dose-dependent responses that highlight the compound's potential therapeutic window.
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in IL-1β levels | |
| Cytotoxicity | Non-cytotoxic at specific concentrations | |
| Edema reduction | Dose-dependent efficacy |
Case Study: In Vivo Efficacy
In a study examining the anti-inflammatory potential of related compounds, researchers observed that administration of this compound resulted in a marked decrease in paw swelling in CFA-induced models. The study utilized various dosages and found that higher doses correlated with greater reductions in inflammation, highlighting the compound's therapeutic potential against inflammatory diseases .
Q & A
Basic: What synthetic methodologies are recommended for preparing N'-(2-cyanophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide?
Answer:
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:
- Step 1: Reacting 1-(2-cyanophenyl)piperazine (or analogous precursors) with a thiophene-containing alkylating agent, such as 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl bromide, under basic conditions (e.g., K₂CO₃ in acetone) to form the secondary amine intermediate .
- Step 2: Introducing the ethanediamide moiety through condensation with oxalyl chloride or activated oxalate esters.
- Purification: Normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., 30% acetonitrile/0.1% formic acid in water) is critical for isolating high-purity product .
Basic: What analytical techniques are essential for structural confirmation of this compound?
Answer:
- ¹H NMR Spectroscopy: Key signals include aromatic protons (δ 7.3–8.1 ppm for cyanophenyl and thiophene groups), hydroxypropyl protons (δ 1.5–2.5 ppm), and ethanediamide NH resonances (δ 6.9–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., [M+H⁺] calculated for C₂₃H₂₃N₃O₂S) confirms molecular formula .
- HPLC-PDA: Purity assessment (>95%) using C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
Advanced: How can researchers address low synthetic yields during scale-up of this compound?
Answer:
- Optimized Solvent Systems: Replace dichloromethane with THF or DMF to improve solubility of intermediates .
- Catalytic Enhancements: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
- Temperature Control: Maintain reaction temperatures below 40°C to minimize side reactions (e.g., hydrolysis of the cyanophenyl group) .
Advanced: What computational strategies are employed to predict the compound's interaction with biological targets?
Answer:
- Density Functional Theory (DFT): Calculate electron density distributions to identify reactive sites (e.g., thiophene sulfur for hydrogen bonding) .
- Molecular Docking: Simulate binding affinity with dopamine D3 receptors using AutoDock Vina, focusing on the ethanediamide linker’s role in hydrogen-bond networks .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS software) .
Advanced: How should contradictory data on antioxidant vs. anti-inflammatory activity be resolved?
Answer:
- Dose-Response Studies: Perform IC₅₀ determinations across multiple concentrations (e.g., 1–100 µM) to establish activity thresholds .
- Pathway-Specific Assays: Use NF-κB luciferase reporters for anti-inflammatory activity and DPPH radical scavenging for antioxidant evaluation to decouple mechanisms .
- Metabolite Profiling: Identify degradation products (e.g., oxidized thiophene derivatives) that may interfere with assays .
Advanced: What strategies improve selectivity for dopamine D3 receptors over D2 subtypes?
Answer:
- Structural Modifications: Introduce bulkier substituents (e.g., tert-butyl groups) on the hydroxypropyl chain to sterically hinder D2 binding pockets .
- Pharmacophore Modeling: Prioritize compounds with a 6.5–7.0 Å distance between the cyanophenyl and thiophene groups, aligning with D3 receptor topology .
- In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]spiperone) to quantify Ki values for D2/D3 selectivity ratios .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions: -20°C in amber vials under argon to prevent oxidation of the thiophene ring .
- Stability Indicators: Monitor color changes (yellowing indicates degradation) and HPLC retention time shifts (>2% deviation requires repurification) .
Advanced: How can structure-activity relationship (SAR) studies guide further optimization?
Answer:
- Core Modifications: Replace the cyanophenyl group with fluorophenyl to enhance metabolic stability while retaining affinity .
- Linker Variations: Test succinamide or malonamide analogs to evaluate flexibility vs. rigidity impacts on receptor binding .
- Substituent Screening: Use parallel synthesis to generate a library of thiophene-methyl derivatives (e.g., 3-thienyl vs. 2-thienyl) .
Basic: What in vitro assays are recommended for initial biological evaluation?
Answer:
- Cytotoxicity: MTT assay in HEK293 or SH-SY5Y cells (48-hour exposure, 10–100 µM range) .
- Membrane Permeability: Caco-2 cell monolayers to predict blood-brain barrier penetration (Papp > 5 × 10⁻⁶ cm/s desirable) .
- Enzyme Inhibition: COX-2 and LOX assays for anti-inflammatory profiling .
Advanced: How can researchers validate computational predictions of metabolic pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
